4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole
CAS No.: 338420-55-6
Cat. No.: VC6330444
Molecular Formula: C6H10N2OS2
Molecular Weight: 190.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 338420-55-6 |
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Molecular Formula | C6H10N2OS2 |
Molecular Weight | 190.28 |
IUPAC Name | 4-methyl-5-propan-2-ylsulfinylthiadiazole |
Standard InChI | InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3 |
Standard InChI Key | GCMIOKRLQKSUKM-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)S(=O)C(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,3-thiadiazole core, a heterocyclic system comprising two nitrogen atoms and one sulfur atom. At position 4, a methyl group (-CH₃) is attached, while position 5 is substituted with a propane-2-sulfinyl group (-S(O)CH(CH₃)₂). The sulfinyl moiety introduces chirality, resulting in two enantiomers (R and S configurations) due to the tetrahedral geometry of the sulfinyl sulfur .
Systematic Nomenclature
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IUPAC Name: 4-Methyl-5-(propan-2-sulfinyl)-1,2,3-thiadiazole
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Alternative Designations:
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5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole
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4-Methyl-5-(2-sulfinylpropane)-1,2,3-thiadiazole
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The molecular formula is C₆H₈N₂OS₂, with a molecular weight of 188.27 g/mol (calculated via PubChem algorithms) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. For 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole, a plausible route adapts methodologies from analogous compounds :
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Precursor Preparation:
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React propane-2-thiol with an oxidizing agent (e.g., hydrogen peroxide) to form propane-2-sulfinic acid.
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Convert the sulfinic acid to its acid chloride using thionyl chloride (SOCl₂).
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Cyclization:
Reaction Scheme:
Spectroscopic Characterization
Key analytical data for structurally related thiadiazoles provide insights into expected properties :
Technique | Expected Data |
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¹H NMR | δ 1.35 (d, 6H, CH(CH₃)₂), δ 2.60 (s, 3H, C4-CH₃), δ 3.20 (septet, 1H, SCH(CH₃)₂) |
¹³C NMR | δ 21.5 (CH(CH₃)₂), δ 25.8 (C4-CH₃), δ 55.2 (S(O)CH), δ 160–165 (thiadiazole C) |
FT-IR | ν 1050–1150 cm⁻¹ (S=O stretch), ν 650–750 cm⁻¹ (C-S stretch) |
Elemental Analysis | C 38.28%, H 4.29%, N 14.89%, S 34.10% (theoretical for C₆H₈N₂OS₂) |
Physicochemical Properties
Solubility and Stability
While experimental solubility data for this specific compound are unavailable, analogous sulfinyl thiadiazoles exhibit limited aqueous solubility (<0.3 µg/mL at pH 7.4) . The sulfinyl group enhances polarity compared to sulfonyl or alkyl derivatives, potentially improving solubility in polar aprotic solvents (e.g., DMSO, DMF).
Computed Properties
PubChem-based predictions for related structures suggest the following :
Property | Value |
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XLogP3 | 1.8 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 90.3 Ų |
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